molecular formula C26H28N6O B10865963 2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10865963
M. Wt: 440.5 g/mol
InChI Key: HVFAYFRWPJPXKY-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include:

Uniqueness

What sets 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C26H28N6O/c1-17-18(2)31(14-19-10-12-27-13-11-19)24-23(17)25-29-22(30-32(25)16-28-24)15-33-21-8-6-20(7-9-21)26(3,4)5/h6-13,16H,14-15H2,1-5H3

InChI Key

HVFAYFRWPJPXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)C(C)(C)C)CC5=CC=NC=C5)C

Origin of Product

United States

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